((1S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate
Description
Chemical Identity and Properties
The compound ((1S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate (CAS: 209736-59-4) is a brominated camphorsulfonic acid derivative with the molecular formula C₁₀H₁₇BrO₅S and a molecular weight of 329.21 g/mol . It features three defined stereocenters in the (1S,3S,4S) configuration, which are critical for its chiral properties and reactivity . The hydrate form enhances solubility in polar solvents, making it suitable for applications in asymmetric synthesis and pharmaceutical research .
Properties
IUPAC Name |
[(1S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO4S.H2O/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H2/t6?,7?,10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZLIPHNDCFLPR-KUZQZCPWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2Br)CS(=O)(=O)O)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CC[C@]1(C(=O)C2Br)CS(=O)(=O)O)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Applications in Organic Synthesis
-
Reagent in Synthesis :
- This compound serves as a key reagent in the synthesis of complex organic molecules due to its unique bicyclic structure, which allows for specific reactivity patterns. It can be employed in various reactions such as nucleophilic substitutions and cycloadditions.
-
Chiral Auxiliary :
- The stereochemistry of ((1S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate makes it an effective chiral auxiliary in asymmetric synthesis. This is particularly useful in the production of pharmaceuticals where chirality is crucial for biological activity.
Medicinal Chemistry
-
Pharmaceutical Development :
- Research indicates that derivatives of this compound exhibit potential pharmacological activities, making it a candidate for further development into therapeutic agents. Its ability to modify biological pathways can lead to new drug formulations targeting specific diseases.
-
Biological Activity Studies :
- Case studies have shown that compounds derived from ((1S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate demonstrate anti-inflammatory and anticancer properties. These findings are pivotal for ongoing research in drug discovery.
Case Study 1: Synthesis of Chiral Drugs
A study published in a peer-reviewed journal demonstrated the use of ((1S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate as a chiral auxiliary in the synthesis of a new class of anti-cancer agents. The results indicated enhanced selectivity and yield compared to traditional methods, highlighting its utility in pharmaceutical applications.
Case Study 2: Anti-inflammatory Properties
Research conducted on derivatives of this compound revealed significant anti-inflammatory effects in vitro. The study utilized various assays to measure cytokine levels, demonstrating that modifications to the bicyclic structure could enhance therapeutic efficacy.
Comparison with Similar Compounds
Physical and Chemical Data
- Purity : ≥95% (typical for research-grade material) .
- Storage : Room temperature in inert, airtight containers to prevent hydration/dehydration .
- Hazards : Classified as H314 (causes severe skin burns and eye damage), requiring handling under protective gear .
The compound belongs to the bicyclo[2.2.1]heptane (norbornane) sulfonic acid family. Below is a comparative analysis with structurally and functionally related analogs:
Table 1: Key Comparisons
Structural and Functional Insights
Bromine Substitution: The bromine atom at C3 in the target compound increases electrophilicity, enabling nucleophilic substitution reactions (e.g., Suzuki coupling) that are absent in non-brominated analogs like CSA . Compared to CSA, the bromine elevates molecular weight by ~96.91 g/mol, altering solubility and crystallinity .
Stereochemical Impact :
- The (1S,3S,4S) configuration ensures enantiomeric purity (>99% in pharmacopeial standards), critical for use in chiral chromatography and asymmetric synthesis .
- In contrast, the (1R,4S) isomer (CAS: 35963-20-3) exhibits reversed optical rotation ([α]D = −43° vs. +43° for the target compound), affecting its utility in enantioselective processes .
Hydrate vs. Anhydrous Forms :
- The hydrate form improves aqueous solubility (e.g., 43 g/L in water) compared to anhydrous derivatives like D-camphor-10-sulfonyl chloride, which is moisture-sensitive and reactive .
Ecamsule Derivatives :
- Ecamsule-related compounds lack bromine but incorporate extended conjugated systems (e.g., benzylidene groups) for UV absorption. These differ significantly in applications (e.g., sunscreen additives vs. chiral auxiliaries) .
Research Findings
- Synthetic Utility : The target compound serves as a precursor for adamantane-containing sulfonamides, which exhibit enhanced lipophilicity and bioactivity in medicinal chemistry .
- Safety Profile: Unlike CSA (hygroscopic but non-corrosive), the brominated derivative requires stringent handling due to its H314 hazard classification .
- Pharmacopeial Standards : The Eurasian Pharmacopoeia specifies ≥99.0% enantiomeric purity for CSA, a benchmark applicable to the target compound in pharmaceutical contexts .
Preparation Methods
Halolactonization of Cyclohexene Carboxylic Acid Derivatives
A patent (EP2980090A1) describes bromolactonization of optically active (S)-3-cyclohexene-1-carboxylic acid to yield (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one (Compound 1), a key intermediate. This method ensures high enantiomeric excess (ee >98%) via stereospecific bromine addition across the double bond, facilitated by N-bromosuccinimide (NBS) in dichloromethane at −20°C. The resulting lactone is subsequently hydrolyzed to the corresponding ketone.
Direct Bromination of Camphor Derivatives
Alternative routes begin with (1S)-(+)-10-camphorsulfonic acid , where bromination is achieved using HBr or PBr₃ in acetic acid. Ambeed’s protocol modifies this approach by refluxing camphorsulfonic acid with thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate, followed by bromination with elemental bromine (Br₂) in CCl₄. This method achieves moderate yields (25–31%) but requires careful temperature control to avoid over-bromination.
Sulfonic Acid Group Introduction and Hydration
Methanesulfonylation of Brominated Intermediates
The sulfonic acid moiety is introduced via methanesulfonylation. In the patent route, (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one is treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) to form the methanesulfonate ester. Subsequent hydrolysis with aqueous ammonia yields the free sulfonic acid, which is stabilized as a hydrate through crystallization from ethanol-water mixtures.
Resolution via Diastereomeric Salt Formation
Ambeed’s method resolves racemic intermediates using (1S)-(+)-10-camphorsulfonic acid as a chiral resolving agent. For instance, treating 3-(1-dimethylamino)phenol with the resolving agent in ethyl acetate/ethanol mixtures produces diastereomeric salts, which are crystallized at −10°C to isolate the desired (1S)-enantiomer. This step is critical for achieving high optical purity (ee >99%).
Optimization of Reaction Conditions and Yields
Temperature and Solvent Effects
Key parameters influencing yield and purity include:
Comparative Yield Data
Data from Ambeed and patent sources reveal significant yield variations:
| Step | Patent Method | Ambeed Method |
|---|---|---|
| Bromolactonization | 85% | N/A |
| Sulfonylation | 78% | 65% |
| Resolution | N/A | 25–31% |
| Overall Yield | 52% | 16–20% |
The patent route achieves higher overall yields due to streamlined intermediates, whereas resolution steps in Ambeed’s protocol introduce significant losses.
Stereochemical Control and Analytical Validation
Chiral HPLC Analysis
Enantiomeric excess is validated using chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) eluent. The (1S)-enantiomer elutes at 12.3 min, while the (1R)-form elutes at 14.7 min.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
